molecular formula C11H16N2O3 B8100738 (4-Hydroxy-pyridin-3-ylmethyl)-carbamic acid tert-butyl ester

(4-Hydroxy-pyridin-3-ylmethyl)-carbamic acid tert-butyl ester

Cat. No.: B8100738
M. Wt: 224.26 g/mol
InChI Key: WPOLYHGLPNVUCG-UHFFFAOYSA-N
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Description

(4-Hydroxy-pyridin-3-ylmethyl)-carbamic acid tert-butyl ester: is a chemical compound that belongs to the class of carbamate esters. Carbamate esters are known for their diverse applications in organic synthesis, pharmaceuticals, and material science. This compound, in particular, features a pyridine ring with a hydroxyl group at the 4-position and a tert-butyl carbamate group attached to the 3-position of the pyridine ring.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 4-hydroxy-pyridin-3-carbaldehyde as the starting material.

  • Reaction Steps:

    • Reduction: The aldehyde group is reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    • Formation of Carbamate: The resulting alcohol is then reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine (Et3N) to form the carbamate ester.

  • Purification: The final product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the synthesis may involve continuous flow reactors and optimized reaction conditions to increase yield and reduce by-products. Large-scale production often employs automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

(4-Hydroxy-pyridin-3-ylmethyl)-carbamic acid tert-butyl ester: undergoes various types of chemical reactions:

  • Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like pyridinium chlorochromate (PCC).

  • Reduction: The carbamate ester can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4).

  • Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions:

  • Oxidation: PCC, dichloromethane (DCM), room temperature.

  • Reduction: LiAlH4, ether, 0°C to room temperature.

  • Substitution: Nitric acid (HNO3), sulfuric acid (H2SO4), 0°C to room temperature.

Major Products Formed:

  • Oxidation: 4-Hydroxy-pyridin-3-one

  • Reduction: (4-Hydroxy-pyridin-3-ylmethyl)-amine

  • Substitution: Nitro-pyridine derivatives, halogenated pyridine derivatives

Scientific Research Applications

(4-Hydroxy-pyridin-3-ylmethyl)-carbamic acid tert-butyl ester: has several scientific research applications:

  • Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound can be used in the study of enzyme inhibitors and receptor binding assays.

  • Industry: It is used in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which (4-Hydroxy-pyridin-3-ylmethyl)-carbamic acid tert-butyl ester exerts its effects depends on its specific application. For example, in drug discovery, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function. The molecular targets and pathways involved would vary based on the biological system being studied.

Comparison with Similar Compounds

(4-Hydroxy-pyridin-3-ylmethyl)-carbamic acid tert-butyl ester: can be compared with other similar compounds, such as:

  • (4-Hydroxy-phenyl)-methyl-carbamic acid tert-butyl ester: This compound has a similar structure but with a phenyl ring instead of a pyridine ring.

  • Tert-butyl (3-hydroxypropyl)carbamate: This compound features a hydroxypropyl group instead of the pyridine ring.

Uniqueness: The presence of the pyridine ring in This compound provides unique chemical properties and reactivity compared to phenyl-based carbamates.

Properties

IUPAC Name

tert-butyl N-[(4-oxo-1H-pyridin-3-yl)methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O3/c1-11(2,3)16-10(15)13-7-8-6-12-5-4-9(8)14/h4-6H,7H2,1-3H3,(H,12,14)(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPOLYHGLPNVUCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CNC=CC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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